3-Ethyl-1-iodoimidazo[1,5-a]pyridine
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Overview
Description
3-Ethyl-1-iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 1-position and an ethyl group at the 3-position of the imidazo[1,5-a]pyridine ring imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-bromo ketones, followed by iodination. The reaction typically proceeds under mild conditions using reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Cyclization Reactions: Catalysts such as copper (Cu) or palladium (Pd) are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
3-Ethyl-1-iodoimidazo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,5-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
3-Methylimidazo[1,5-a]pyridine: Contains a methyl group at the 3-position instead of an ethyl group.
1-Iodoimidazo[1,2-a]pyridine: Similar iodine substitution but with a different ring fusion pattern.
Uniqueness
3-Ethyl-1-iodoimidazo[1,5-a]pyridine is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9IN2 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
3-ethyl-1-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3 |
InChI Key |
LAEZZXRTKWPTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)I |
Origin of Product |
United States |
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